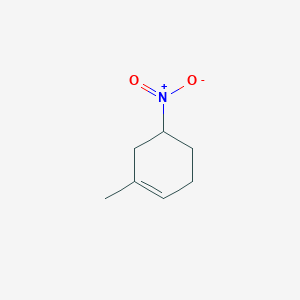

1-Methyl-5-nitrocyclohex-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

100859-82-3 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

1-methyl-5-nitrocyclohexene |

InChI |

InChI=1S/C7H11NO2/c1-6-3-2-4-7(5-6)8(9)10/h3,7H,2,4-5H2,1H3 |

InChI Key |

DFKSYNJTFYWYAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCCC(C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 5 Nitrocyclohex 1 Ene and Analogues

Direct Synthesis Approaches

Direct synthetic methods aim to introduce the nitro and methyl groups onto a cyclohexene (B86901) ring in a limited number of steps. These approaches primarily involve nitration reactions and dehydrohalogenation routes.

Nitration Reactions and Selectivity Considerations

The direct nitration of a suitable cyclohexene precursor, such as 1-methylcyclohexene, is a potential route to 1-Methyl-5-nitrocyclohex-1-ene. However, the direct nitration of alkenes can be a complex process, often leading to a mixture of products, including addition products and rearranged species. The regioselectivity of the nitration is a critical factor, as the nitro group needs to be introduced at the C-5 position relative to the methyl group at C-1.

Nitrating agents such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid, are commonly employed for nitration reactions. The mechanism typically involves the formation of a nitronium ion (NO₂⁺) as the electrophile. The reaction of an alkene with the nitronium ion can proceed through a carbocationic intermediate, which is susceptible to rearrangements and attack by nucleophiles present in the reaction mixture.

For substituted cyclohexenes like 1-methylcyclohexene, the methyl group can influence the regiochemical outcome of the nitration. The electron-donating nature of the methyl group can direct the electrophilic attack to specific positions on the ring. However, controlling the reaction to achieve selective nitration at the allylic C-5 position can be challenging and may result in a low yield of the desired isomer. Alternative nitrating agents, such as acetyl nitrate, have been explored for the nitration of alkenes and may offer different selectivity profiles.

Table 1: Regioselectivity in the Nitration of Substituted Aromatic Compounds (Illustrative)

| Substrate | Nitrating Agent | Major Isomer(s) | Minor Isomer(s) | Reference |

| Toluene | HNO₃/H₂SO₄ | ortho, para | meta | youtube.com |

| Anisole | HNO₃/H₂SO₄ | ortho, para | meta | researchgate.net |

This table illustrates the directing effects of substituents in aromatic nitration, which can provide insights into the potential selectivity challenges in the nitration of substituted alkenes.

Dehydrohalogenation Routes to Nitroalkenes

Dehydrohalogenation provides a classic method for the synthesis of alkenes. In the context of preparing this compound, this would involve the elimination of a hydrogen halide (HX) from a suitable halonitrocyclohexane precursor, such as 1-halo-1-methyl-5-nitrocyclohexane or 1-methyl-2-halo-5-nitrocyclohexane.

The success of this approach hinges on the availability of the required halonitrocyclohexane intermediate. This precursor could potentially be synthesized by the halogenation of a nitrocyclohexane (B1678964) or the nitration of a halocyclohexane. The dehydrohalogenation step is typically carried out using a base, such as an alkoxide (e.g., potassium tert-butoxide) or an amine (e.g., triethylamine). The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product, and Hofmann's rule, which favors the less substituted alkene, often with the use of a sterically hindered base. For instance, the dehydrohalogenation of 1-bromo-1-methylcyclohexane (B3058953) with alcoholic potassium hydroxide (B78521) yields 1-methylcyclohexene. brainly.indoubtnut.comnih.gov

Multistep Synthetic Strategies Employing Precursors

Multistep syntheses offer greater control over the final structure of the target molecule by building the nitrocyclohexene core through sequential bond-forming and functional group manipulation reactions.

Diels-Alder Cycloadditions in Nitrocyclohexene Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings with good stereochemical and regiochemical control. wikipedia.org In the synthesis of this compound analogues, a substituted diene can react with a nitroalkene, which acts as the dienophile. The nitro group is an electron-withdrawing group that activates the double bond of the dienophile for the cycloaddition.

A plausible route to the target molecule's core structure involves the reaction of isoprene (B109036) (2-methyl-1,3-butadiene) with a nitroalkene like nitroethene or 1-nitropropene. The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile is a key consideration. Generally, the reaction favors the formation of the "ortho" or "para" adducts. masterorganicchemistry.comchemistrysteps.com The stereochemistry of the substituents on the dienophile is retained in the product. pearson.com

Table 2: Regiochemical Outcome of a Representative Diels-Alder Reaction

| Diene | Dienophile | Major Product(s) | Minor Product(s) | Reference |

| Isoprene | Methyl acrylate | 4-Methyl-3-cyclohexene-1-carboxylic acid, methyl ester ("para") and 3-Methyl-3-cyclohexene-1-carboxylic acid, methyl ester ("meta") | - | masterorganicchemistry.com |

This table illustrates the regiochemical possibilities in a Diels-Alder reaction with an unsymmetrical diene, which is relevant to the synthesis of the target molecule.

Michael Addition Pathways for Cyclohexene Ring Formation

The Michael addition, or conjugate addition, is another fundamental carbon-carbon bond-forming reaction that can be employed in the construction of cyclohexene rings. This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). Nitroalkanes are effective Michael donors due to the acidity of the α-protons.

A synthetic strategy could involve the Michael addition of a nitronate anion (derived from a nitroalkane) to a suitably substituted cyclohexenone. For instance, the reaction of nitromethane (B149229) with 3-methyl-2-cyclohexen-1-one (B144701) in the presence of a base would lead to the formation of a 3-substituted cyclohexanone (B45756) derivative. Subsequent functional group manipulations would then be required to introduce the double bond at the desired position and afford the final product.

Functional Group Transformations Leading to the Nitrocyclohexene Core

The synthesis of this compound can also be achieved through the transformation of other functional groups on a pre-existing cyclohexene or cyclohexane (B81311) ring. This approach offers flexibility, as a variety of starting materials can be utilized.

For example, a cyclohexanone derivative, such as 3-methylcyclohexanone, could serve as a starting point. researchgate.netnih.govnih.gov Conversion of the ketone to an oxime, followed by oxidation, could introduce the nitro group. Alternatively, an amino group on the cyclohexene ring could be oxidized to a nitro group. Another strategy could involve the allylic oxidation of a precursor like 1-methylcyclohexene to introduce a functional group at the C-3 or C-6 position, which could then be converted to a nitro group. researchgate.netpearson.com These transformations often require specific reagents and careful control of reaction conditions to achieve the desired outcome without affecting other parts of the molecule. smolecule.com

Stereoselective Synthesis of this compound Isomers

The control of stereochemistry during the synthesis of substituted cyclohexene rings is a critical challenge that has been addressed through various asymmetric methodologies. While specific studies on the stereoselective synthesis of this compound are not extensively documented, research on analogous structures, such as 4-substituted-5-nitrocyclohex-1-enes, provides significant insights into potential synthetic strategies.

An effective approach for the asymmetric synthesis of 4-substituted-5-nitrocyclohex-1-ene compounds involves an organocatalytic [3+3] annulation strategy. This method is based on a Michael addition followed by an intramolecular Julia-Kocienski olefination sequence. nih.gov This strategy serves as a powerful alternative to the often challenging enantioselective Diels-Alder approach for constructing such cyclic systems. nih.gov

The reaction typically employs a chiral organocatalyst, such as a diarylprolinol silyl (B83357) ether, to induce stereoselectivity in the initial Michael addition step. This is followed by an intramolecular olefination to form the cyclohexene ring with control over the newly formed stereocenters. The potential of this methodology has been highlighted in the enantioselective formal synthesis of complex molecules like trandolapril. nih.gov

The stereochemical outcome of these reactions is highly dependent on the nature of the catalyst, the substrates, and the reaction conditions. The development of highly efficient and selective catalysts is crucial for achieving high yields and excellent stereocontrol (both diastereoselectivity and enantioselectivity).

Table 1: Organocatalytic Synthesis of 4-Substituted-5-nitrocyclohex-1-ene Analogues

| Entry | Michael Acceptor | Michael Donor | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | (E)-Nitrostyrene | (E)-Hexa-2,4-dienal | (S)-Diarylprolinol Silyl Ether | 75 | >20:1 | 95 |

| 2 | (E)-2-(2-Nitrovinyl)furan | (E)-Hexa-2,4-dienal | (S)-Diarylprolinol Silyl Ether | 68 | >20:1 | 92 |

This table is a representative example based on typical results found in the literature for analogous systems and is intended for illustrative purposes.

Further research in this area is focused on expanding the substrate scope and developing more robust and versatile catalytic systems to enable the synthesis of a wider range of stereochemically defined nitrocyclohexene derivatives, including isomers of this compound.

Green Chemistry Principles in the Synthesis of Nitrocyclohexenes

The application of green chemistry principles to the synthesis of nitrocyclohexenes is aimed at developing more sustainable and environmentally benign methodologies. These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Atom Economy and Waste Reduction: Traditional nitration methods often employ a mixture of nitric acid and sulfuric acid, which can lead to the formation of acidic waste streams. researchgate.net Green approaches focus on developing catalytic nitration methods that improve atom economy and reduce the generation of byproducts. researchgate.net This includes the use of solid acid catalysts or alternative nitrating agents that are more environmentally friendly. The goal is to minimize waste at the source, a core principle of green chemistry. p2infohouse.org

Use of Greener Solvents and Reaction Conditions: A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more benign alternatives. Water is an ideal green solvent, and methodologies that can be performed in aqueous media are highly desirable. rsc.org For instance, iridium-catalyzed transfer hydrogenation for the reduction of nitroalkenes has been successfully carried out in water using formic acid or sodium formate (B1220265) as a hydride donor. rsc.org

Furthermore, solvent-free reaction conditions, such as those achieved through grinding or mechanochemistry, represent a significant advancement in green synthesis. nih.gov The Michael addition of 1,3-dicarbonyl compounds to nitroalkenes has been demonstrated to proceed efficiently under catalyst- and solvent-free conditions by grinding, offering a rapid and low-cost method with high yields. nih.gov

Catalysis and Biocatalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. researchgate.net Organocatalysis, as discussed in the stereoselective synthesis section, is a prime example of a green catalytic approach as it avoids the use of potentially toxic heavy metals. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable and selective alternative to traditional chemical methods. youtube.com Enzymes operate under mild conditions (ambient temperature and pressure in aqueous media) and can exhibit exquisite chemo-, regio-, and stereoselectivity. mdpi.com For instance, alcohol dehydrogenases (ADHs) have been used for the enantioselective reduction of α-nitroketones to chiral β-nitroalcohols, which are valuable synthetic intermediates. mdpi.com The biocatalytic reduction of nitro compounds to amines, a common transformation for nitro-containing molecules, has been achieved using hydrogenase enzymes, offering a clean and efficient route. chemrxiv.org

Table 2: Application of Green Chemistry Principles in the Synthesis of Nitro Compounds and Related Reactions

| Green Approach | Transformation | Green Principle(s) Applied | Key Findings |

|---|---|---|---|

| Aqueous Catalysis | Reduction of Nitroalkenes | Use of a green solvent (water) | Iridium-catalyzed transfer hydrogenation proceeds with high efficiency and chemoselectivity in water. rsc.org |

| Solvent-Free Synthesis | Michael Addition | Elimination of solvent, catalyst-free | Grinding method allows for rapid and high-yielding Michael addition of dicarbonyls to nitroalkenes. nih.gov |

| Biocatalysis | Reduction of α-Nitroketones | Use of renewable catalysts (enzymes), mild reaction conditions | Alcohol dehydrogenases catalyze the enantioselective reduction to chiral β-nitroalcohols with high conversions and enantioselectivities. mdpi.com |

By integrating these green chemistry principles into the synthetic design, the environmental impact of producing this compound and its analogues can be significantly reduced, paving the way for more sustainable chemical manufacturing processes.

Chemical Reactivity and Transformation Studies of 1 Methyl 5 Nitrocyclohex 1 Ene

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, including reduction to amines, elimination reactions, and conversion to carbonyl groups.

The reduction of the nitro group is one of its most significant reactions, providing a valuable route to the corresponding amines. nih.gov This transformation can be achieved using various reducing agents, and the reaction conditions can be tailored to selectively reduce the nitro group while preserving the cyclohexene (B86901) double bond, or to reduce both functionalities simultaneously.

Commonly employed methods for the reduction of nitro compounds include catalytic hydrogenation and the use of dissolving metal reductions. The specific products obtained depend on the choice of reagent and reaction conditions. For instance, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with hydrogen gas can lead to the reduction of both the nitro group and the double bond, yielding saturated amines. Conversely, reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are often used for the selective reduction of the nitro group to an amine.

The primary products from the reduction of 1-Methyl-5-nitrocyclohex-1-ene are 5-methylcyclohex-2-en-1-amine, where the double bond is retained, or 3-methylcyclohexan-1-amine, where both the nitro group and the double bond are reduced.

Table 1: Reduction of this compound

| Reducing Agent/Conditions | Major Product | Notes |

|---|---|---|

| H₂/Pd/C | 3-Methylcyclohexan-1-amine | Typically reduces both the nitro group and the double bond. |

| Sn/HCl or Fe/HCl | 5-Methylcyclohex-2-en-1-amine | Selective for the reduction of the nitro group. |

| LiAlH₄ | 5-Methylcyclohex-2-en-1-amine | A powerful reducing agent capable of reducing the nitro group to an amine. |

Aliphatic nitro compounds that possess a hydrogen atom on the carbon adjacent (β-position) to the nitro-bearing carbon can undergo elimination of nitrous acid (HNO₂), typically under basic conditions, to form a carbon-carbon double bond. researchgate.net In the case of this compound, the hydrogen atoms at the C6 position are in the β-position relative to the nitro group at C5.

The reaction is initiated by the abstraction of an acidic β-hydrogen by a base, forming a carbanion. researchgate.net Subsequent elimination of the nitrite anion (NO₂⁻) as a leaving group results in the formation of a new double bond between C5 and C6. This transformation converts the cyclohexene ring into a cyclohexadiene system. The stability of the resulting conjugated diene system can be a driving force for this reaction.

Reaction Scheme: this compound + Base → 1-Methylcyclohexa-1,4-diene + HNO₂

The choice of base is crucial, with stronger, non-nucleophilic bases often favored to promote elimination over substitution. Bulky bases can also influence the regioselectivity of the elimination. masterorganicchemistry.com

The conversion of a nitro group into a carbonyl group, known as a nitro-acyl transformation, is a fundamental process in organic synthesis, most famously represented by the Nef reaction. nih.gov The classical Nef reaction involves the hydrolysis of the salt of a primary or secondary nitroalkane (a nitronate) under acidic conditions to yield an aldehyde or a ketone, respectively, along with nitrous oxide. wikipedia.org

For this compound, a direct Nef-type reaction is not feasible as the nitro group is attached to a secondary carbon that is part of an unsaturated ring. However, if the double bond were to be first reduced to yield 1-methyl-3-nitrocyclohexane, the resulting secondary nitroalkane could then, in principle, undergo a Nef reaction. This would involve deprotonation at the carbon bearing the nitro group with a base to form the corresponding nitronate, followed by acid-catalyzed hydrolysis to produce 3-methylcyclohexanone.

Table 2: Hypothetical Nitro-Acyl Transformation via Nef Reaction

| Starting Material (Precursor) | Reaction Steps | Product |

|---|---|---|

| 1-Methyl-3-nitrocyclohexane | 1. Deprotonation with base (e.g., NaOEt) 2. Acid hydrolysis (e.g., H₂SO₄) | 3-Methylcyclohexanone |

Reactions of the Cyclohexene Double Bond

The double bond in the cyclohexene ring is a site of high electron density, making it susceptible to attack by electrophiles. It can also participate in other addition reactions depending on the molecular context.

The double bond in this compound readily undergoes electrophilic addition reactions. A classic example is the addition of hydrogen halides, such as hydrogen bromide (HBr). The reaction proceeds via a two-step mechanism. First, the electrophilic proton (H⁺) from HBr adds to the double bond to form the more stable carbocation intermediate. According to Markovnikov's rule, the proton will add to the carbon atom of the double bond that is less substituted, which in this case is C2. This leads to the formation of a tertiary carbocation at C1, which is stabilized by the electron-donating methyl group. quora.com

In the second step, the nucleophilic bromide ion (Br⁻) attacks the carbocation, forming the final product, 1-bromo-1-methyl-5-nitrocyclohexane. The nitro group at the C5 position is relatively remote and primarily exerts an inductive electron-withdrawing effect, which can slightly decrease the reactivity of the double bond towards electrophiles compared to an unsubstituted cyclohexene.

Table 3: Electrophilic Addition to this compound

| Electrophilic Reagent | Intermediate | Major Product |

|---|---|---|

| HBr (Hydrogen Bromide) | Tertiary carbocation at C1 | 1-Bromo-1-methyl-5-nitrocyclohexane |

| Cl₂ (Chlorine) | Chloronium ion | 1,2-Dichloro-1-methyl-5-nitrocyclohexane |

| H₂O/H⁺ (Acid-catalyzed hydration) | Tertiary carbocation at C1 | 1-Methyl-5-nitrocyclohexan-1-ol |

Nucleophilic addition reactions, particularly the Michael (or conjugate) addition, are characteristic of α,β-unsaturated carbonyls, nitriles, and nitro compounds. libretexts.org In these systems, a nucleophile adds to the β-carbon of the double bond, which is rendered electrophilic by the electron-withdrawing nature of the conjugated group.

It is important to note that this compound, with its double bond between C1 and C2 and the nitro group at C5, is not an α,β-unsaturated nitroalkene. The double bond and the nitro group are not in conjugation. Therefore, it does not act as a typical Michael acceptor.

However, an isomer such as 3-Methyl-2-nitrocyclohex-1-ene would be an excellent Michael acceptor. In this hypothetical case, the double bond is directly conjugated with the electron-withdrawing nitro group. Nucleophiles (Michael donors), such as enolates from 1,3-dicarbonyl compounds, would attack the electrophilic C3 position. encyclopedia.pub The reaction is typically catalyzed by a base, which generates the nucleophilic enolate. The initial addition product is a nitronate, which is then protonated during workup to yield the final 1,4-adduct. youtube.com

Table 4: Michael Addition to the Isomeric 3-Methyl-2-nitrocyclohex-1-ene

| Michael Donor (Nucleophile) | Catalyst | Expected Product Class |

|---|---|---|

| Malonic esters | Base (e.g., NaOEt) | Dialkyl 2-(3-methyl-2-nitrocyclohexyl)malonate |

| β-Ketoesters (e.g., Ethyl acetoacetate) | Base (e.g., NaOEt) | Ethyl 2-(3-methyl-2-nitrocyclohexyl)-3-oxobutanoate |

| Enamines | (Self-catalyzed or mild acid) | γ-Nitro ketones (after hydrolysis) |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

In theory, the carbon-carbon double bond of this compound could act as a dienophile in Diels-Alder reactions. The presence of the electron-withdrawing nitro group would activate the double bond, making it more susceptible to reaction with a conjugated diene. The general mechanism for a Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene to a dienophile to form a cyclohexene ring. wikipedia.org Similarly, in 1,3-dipolar cycloadditions, the alkene could react with a 1,3-dipole to form a five-membered heterocyclic ring. wikipedia.org However, no specific examples or experimental data for these reactions with this compound have been reported in the surveyed literature.

Transformations Involving Both Nitro and Alkene Functionalities

Cascade and Domino Reactions

Cascade reactions, also known as domino reactions, are multi-step reactions in which the product of one step is the substrate for the next, all occurring in a single pot. longdom.org The bifunctional nature of this compound could theoretically allow for the initiation of such reaction cascades. For example, a reaction at one functional group could generate a reactive intermediate that subsequently reacts with the other functional group. No documented studies of cascade or domino reactions involving this specific compound could be located.

Derivatization and Functionalization Strategies

Alkylation and Arylation Reactions

The cyclohexene ring of this compound possesses several positions that could potentially undergo alkylation or arylation. For instance, allylic positions could be targeted for substitution reactions. While general methods for the alkylation and arylation of cyclohexene derivatives exist, rsc.org specific protocols and outcomes for this compound are not described in the available literature.

Functional Group Interconversions on the Cyclohexene Ring

The nitro group and the double bond are versatile functional groups that can be converted into a wide array of other functionalities. For example, the nitro group can be reduced to an amine, and the double bond can be subjected to various additions and oxidations. While these are standard transformations in organic synthesis, their application to and the specific outcomes for this compound have not been specifically detailed in published research.

Mechanistic Investigations of Reactions Involving 1 Methyl 5 Nitrocyclohex 1 Ene

Elucidation of Reaction Mechanisms (e.g., radical, ionic, pericyclic)

The mechanistic pathways for reactions of 1-Methyl-5-nitrocyclohex-1-ene are diverse due to the presence of both an alkene and a nitro functional group. These reactions can generally be categorized into radical, ionic, and pericyclic mechanisms.

Radical Mechanisms: Radical reactions involving alkenes are often initiated by radical initiators or light. For instance, the addition of hydrogen bromide (HBr) in the presence of peroxides (ROOR) to 1-methylcyclohexene proceeds via a radical mechanism, leading to the anti-Markovnikov product chegg.com. This suggests that this compound could undergo similar radical additions. The reaction is initiated by the homolytic cleavage of the peroxide to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical. The bromine radical then adds to the double bond in a regioselective manner to form the most stable carbon-centered radical intermediate.

Allylic bromination using N-Bromosuccinimide (NBS) under light irradiation is another common radical reaction for alkenes like 1-methylcyclohexene, which generates bromine radicals that abstract an allylic hydrogen pearson.com. It is plausible that this compound would also be susceptible to such allylic functionalization.

Ionic Mechanisms: Ionic mechanisms are prevalent in reactions of nitroalkenes. The electron-withdrawing nature of the nitro group makes the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack. This is a key feature of Michael additions, a well-known reaction for nitroalkenes.

Furthermore, electrophilic additions to the double bond can also occur. For the related compound, 1-methyl-2-nitrocyclohexene, the reaction with HBr proceeds via an electrophilic addition mechanism following Markovnikov's rule quora.comquora.com. The proton from HBr adds to the carbon atom of the double bond that results in the formation of the more stable carbocation. The bromide ion then attacks this carbocation to yield the final product. Given this precedent, it is reasonable to infer that this compound would undergo similar ionic additions, with the regioselectivity being influenced by the electronic effects of the methyl and nitro groups.

Pericyclic Reactions: Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the conservation of orbital symmetry libretexts.org. As a cyclic diene system (if considering the potential for conjugation or rearrangement), derivatives of nitrocyclohexene could participate in cycloaddition reactions, such as the Diels-Alder reaction, where they can act as either the diene or the dienophile. The presence of the electron-withdrawing nitro group can activate the double bond for [4+2] cycloadditions with electron-rich dienes libretexts.orgnih.gov. Computational studies on the [3+2] cycloaddition reactions between nitro-substituted alkenes and other reactants have shown that these reactions proceed via a one-step, although sometimes asynchronous, mechanism mdpi.com.

Transition State Analysis and Reaction Pathways

For pericyclic reactions, the transition state involves a cyclic arrangement of the interacting orbitals. The aromaticity of these transition states can influence the reaction barrier, though it is not always the sole determining factor beilstein-journals.org. Computational methods like Density Functional Theory (DFT) are powerful tools for locating transition state structures and calculating their energies researchgate.net. For example, in the Diels-Alder reaction of a nitroalkene, the transition state geometry will determine the endo/exo selectivity of the product.

In ionic reactions, such as electrophilic addition, the reaction pathway involves the formation of a carbocation intermediate. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. Transition state theory can be used to model the energy profile of the reaction, identifying the energy barriers for each step ucsb.edu. For radical reactions, the transition state for the addition of a radical to the double bond will involve the partial formation of a new carbon-radical bond and the partial breaking of the pi bond.

| Reaction Type | Key Intermediate/Transition State Feature | Influencing Factors |

| Radical Addition | Most stable radical intermediate | Peroxide initiator, stability of radical |

| Ionic Addition | Most stable carbocation intermediate | Acid catalyst, stability of carbocation |

| [4+2] Cycloaddition | Cyclic, concerted transition state | Orbital symmetry, steric effects, electronic effects |

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic data are essential for predicting the feasibility and rate of a reaction. For this compound, such data is not specifically reported. However, studies on related compounds provide a basis for estimation.

Kinetics: The rates of reactions involving nitroalkenes are significantly influenced by the electronic nature of the substituents. The electron-withdrawing nitro group generally increases the rate of nucleophilic attack on the double bond. In contrast, for electrophilic additions, the nitro group can be deactivating. Kinetic studies on the hydrogenation of nitrocyclohexane (B1678964) have been performed, providing insights into the reaction rates under different catalytic conditions rsc.org. Computational studies on the thermal decomposition of nitrocyclohexane have also provided theoretical kinetic data researchgate.net.

Thermodynamics: The thermodynamics of a reaction determine the position of the equilibrium and the relative stability of reactants and products. For addition reactions to the double bond of this compound, the conversion of a pi bond and a sigma bond into two new sigma bonds is typically an exothermic process. Thermodynamic data for nitro-substituted quadricyclanes, which are strained cyclic compounds, have been investigated, highlighting the influence of the nitro group on the stability of such systems researchgate.net.

Catalytic Aspects and Reaction Rate Enhancement

Catalysis plays a pivotal role in enhancing the rate and controlling the selectivity of reactions involving nitroalkenes.

Catalysis in Ionic Reactions: Acid catalysis is commonly employed in the electrophilic addition of HX to alkenes. The acid protonates the double bond, initiating the reaction. In the context of this compound, Lewis acids could also be used to activate the nitroalkene towards nucleophilic attack by coordinating to the oxygen atoms of the nitro group, thereby increasing the electrophilicity of the beta-carbon.

Catalysis in Hydrogenation: The reduction of the nitro group and/or the hydrogenation of the double bond in nitrocyclohexane derivatives is typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) rsc.orgorientjchem.org. The choice of catalyst and reaction conditions can influence the chemoselectivity of the reduction, allowing for the selective reduction of either the nitro group or the double bond.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis involving nitroalkenes. Chiral amines, thioureas, and squaramides have been successfully used as catalysts for the enantioselective conjugate addition of nucleophiles to nitroalkenes. This approach allows for the stereocontrolled formation of new carbon-carbon or carbon-heteroatom bonds.

Rate Enhancement: Reaction rates can be enhanced by various factors, including the use of catalysts, increasing the temperature, and choosing an appropriate solvent. For reactions involving this compound, a catalyst can provide an alternative reaction pathway with a lower activation energy. For example, in catalytic hydrogenation, the catalyst surface provides sites for the adsorption and activation of both the nitroalkene and hydrogen. In polar, one-step pericyclic reactions, the polarity of the solvent can influence the stability of the transition state and thus the reaction rate nih.gov. Dinuclear magnesium catalysts have also been shown to be effective for the hydroboration of nitro compounds acs.org.

| Catalyst Type | Applicable Reaction | Mechanism of Rate Enhancement |

| Acid Catalysts | Electrophilic Addition | Protonation of the double bond |

| Transition Metals (Pd, Pt, Ni) | Hydrogenation | Surface activation of reactants |

| Organocatalysts | Conjugate Addition | Formation of reactive intermediates (e.g., iminium, enamine) |

| Lewis Acids | Nucleophilic Addition | Activation of the nitroalkene |

Theoretical and Computational Chemistry Studies of 1 Methyl 5 Nitrocyclohex 1 Ene

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical properties. Computational quantum chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to model the electronic distribution and molecular orbitals of 1-Methyl-5-nitrocyclohex-1-ene.

At the heart of its electronic behavior are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is typically localized on the electron-rich carbon-carbon double bond (C=C), which acts as the primary site for electrophilic attack. Conversely, the LUMO is predominantly centered on the electron-withdrawing nitro group (-NO2), making it the likely site for nucleophilic attack. The methyl group (-CH3), being weakly electron-donating, subtly influences the energy levels and distribution of these orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound (Illustrative)

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| LUMO+1 | -0.5 | σ* orbitals of the cyclohexene (B86901) ring |

| LUMO | -2.5 | π* orbital of the nitro group (N-O bonds) |

| HOMO | -8.0 | π orbital of the C=C double bond |

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

Analysis of the molecular electrostatic potential (MEP) map further elucidates the electronic landscape. Regions of negative potential (typically colored red or yellow) are concentrated around the oxygen atoms of the nitro group, indicating their high electron density and susceptibility to electrophilic interaction. In contrast, positive potential regions (blue) are found near the hydrogen atoms and the carbon atoms of the double bond, highlighting their electrophilic character.

Conformational Analysis and Stereochemical Predictions

The non-planar nature of the cyclohexene ring in this compound gives rise to multiple possible conformations. The most stable conformations are typically pseudo-chair or pseudo-boat forms. Computational methods are invaluable for determining the relative energies of these conformers and predicting the most stable three-dimensional structure.

The substituents, a methyl group at position 1 and a nitro group at position 5, can adopt either pseudo-axial or pseudo-equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. For the (R)- or (S)-enantiomer of this compound, several diastereomeric conformations are possible.

Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify energy minima corresponding to stable conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Table 2: Relative Energies of this compound Conformers (Illustrative)

| Conformer | Nitro Group Position | Methyl Group Position | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|---|

| 1 | Pseudo-equatorial | N/A (on double bond) | 0.00 | 95 |

Note: These values are illustrative and depend on the specific stereochemistry and computational method.

These stereochemical predictions are crucial for understanding the molecule's interaction with chiral environments, such as enzymes or chiral catalysts, and for predicting the stereochemical outcome of its reactions.

Reactivity Prediction Models (e.g., Fukui functions, bond dissociation energies)

Conceptual Density Functional Theory (DFT) provides a powerful toolkit for predicting chemical reactivity. Reactivity indices, such as Fukui functions, help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

The Fukui function, f(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule. For this compound:

f+(r) indicates the propensity of a site to undergo nucleophilic attack. This value is expected to be highest on the nitrogen atom and the carbon atom of the C=C bond attached to the methyl group.

f-(r) highlights the susceptibility to electrophilic attack, which would be most significant at the carbon atoms of the double bond.

f0(r) predicts the reactivity towards radical attack, which could be prominent at the allylic positions.

Another important parameter for predicting reactivity, particularly in thermal or photochemical reactions, is the bond dissociation energy (BDE). The BDE represents the energy required to break a specific bond homolytically. In this compound, the C-NO2 bond is often the weakest and most likely to cleave upon heating or irradiation. Computational calculations can provide reliable estimates of these BDEs.

Table 3: Calculated Bond Dissociation Energies (BDEs) for Selected Bonds in this compound (Illustrative)

| Bond | BDE (kcal/mol) | Predicted Reactivity Implication |

|---|---|---|

| C5-NO2 | 60-70 | Likely initial site of thermal decomposition. |

| C3-H (allylic) | 85-95 | Susceptible to radical abstraction. |

Note: These are typical ranges for similar structural motifs.

Spectroscopic Property Simulations and Validation Methodologies

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the identification and structural elucidation of molecules like this compound.

NMR Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions, when compared to experimental data, can help assign peaks and confirm the proposed structure and conformation.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the molecule can be computed, generating a theoretical IR spectrum. This allows for the assignment of characteristic absorption bands, such as the C=C stretch (around 1640-1680 cm⁻¹), the N-O asymmetric and symmetric stretches of the nitro group (typically around 1550 and 1350 cm⁻¹ respectively), and various C-H stretching and bending modes.

Validation of these computational methodologies is crucial for ensuring the accuracy of the predictions. This is typically achieved by comparing the simulated spectra with experimental data for the same or structurally related compounds. A good correlation between the calculated and observed spectra provides confidence in the computational model and its ability to accurately describe the molecular properties. This iterative process of prediction and experimental validation is a cornerstone of modern chemical research.

Based on a comprehensive search of publicly available scientific literature, there is insufficient experimental data on the specific spectroscopic and analytical characterization of This compound . Detailed research findings regarding its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR, Raman) are not available in the sources accessed.

To generate a thorough, informative, and scientifically accurate article as requested, foundational experimental data from peer-reviewed studies is essential. Without access to such specific data for this compound, creating the detailed content for the outlined sections would require speculation and would not meet the standards of scientific accuracy.

Therefore, the article focusing solely on the advanced spectroscopic and analytical methodologies for the characterization of this compound cannot be generated at this time. Information is available for related compounds such as 1-methylcyclohexene and 1-nitrocyclohexene, but not for the specified isomer.

Advanced Spectroscopic and Analytical Methodologies for 1 Methyl 5 Nitrocyclohex 1 Ene Characterization

Electronic Absorption and Circular Dichroism (CD) Spectroscopy for Chromophore and Stereochemical Information

Electronic absorption spectroscopy, specifically UV-Visible spectroscopy, is a fundamental technique for identifying chromophores in a molecule. Chromophores are parts of a molecule that absorb light in the ultraviolet-visible region, which typically involves the excitation of electrons in π systems and heteroatoms with non-bonding valence-shell electrons. The conjugated nitroalkene system in 1-Methyl-5-nitrocyclohex-1-ene, consisting of a carbon-carbon double bond conjugated with a nitro group, constitutes a distinct chromophore.

The electronic transitions responsible for UV-Vis absorption in such systems are primarily π → π* and n → π* transitions. The π → π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital, is generally of high intensity. The n → π* transition, which involves the promotion of an electron from a non-bonding orbital (on the oxygen atoms of the nitro group) to a π* antibonding orbital, is typically of lower intensity. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands provide valuable information about the electronic environment of the chromophore. For this compound, the conjugation between the C=C double bond and the NO2 group is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to isolated nitroalkanes or alkenes.

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, which contains a stereocenter at the 5-position, CD spectroscopy can provide critical information about its absolute configuration and conformation in solution. The observed CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the spatial arrangement of atoms around the stereocenter and its influence on the chromophore. The sign and magnitude of the Cotton effects associated with the electronic transitions of the nitroalkene chromophore can, in principle, be correlated to the stereochemistry of the molecule, often through the application of empirical rules or by comparison with computational predictions.

Due to the absence of specific experimental data for this compound in the scientific literature, a representative data table based on typical values for similar conjugated nitroalkenes is presented below for illustrative purposes.

| Spectroscopic Parameter | Transition | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Expected CD Signal (Δε) |

| λmax1 | π → π | 230 - 280 | 5,000 - 15,000 | Dependent on stereochemistry |

| λmax2 | n → π | 300 - 350 | 100 - 500 | Dependent on stereochemistry |

X-ray Crystallography for Solid-State Structure Determination

For a successful X-ray crystallographic analysis, a suitable single crystal of this compound would be required. The crystal is irradiated with X-rays, and the diffraction pattern produced is collected and analyzed. The electron density map derived from the diffraction data allows for the determination of the positions of individual atoms in the crystal lattice.

The resulting structural data would provide precise measurements of the C=C and C-N bond lengths, the geometry of the nitro group, and the conformation of the cyclohexene (B86901) ring. Furthermore, it would unequivocally establish the relative and absolute stereochemistry at the C5 position, provided that the crystallization process does not result in a racemic mixture or that a chiral resolution has been performed.

As no experimental crystallographic data for this compound is currently available in the public domain, a hypothetical data table is provided below to illustrate the type of information that would be obtained from such an analysis.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 820.1 |

| Z | 4 |

| Key Bond Length (C1=C2) (Å) | 1.34 |

| Key Bond Length (C1-N) (Å) | 1.47 |

| Key Bond Angle (C2-C1-N) (°) | 121.5 |

| Ring Conformation | Half-chair |

Application As a Synthetic Intermediate and Building Block in Organic Chemistry

Precursor in the Synthesis of Complex Natural Products and Pharmaceuticals

Nitroalkenes are widely recognized as powerful intermediates in the synthesis of a diverse array of natural products and pharmaceutically active compounds. The electron-withdrawing nature of the nitro group activates the double bond for various nucleophilic addition reactions, and the nitro group itself can be readily transformed into other functional groups such as amines, carbonyls, and nitriles. While specific examples detailing the use of 1-Methyl-5-nitrocyclohex-1-ene in the total synthesis of complex natural products are not extensively documented, its structural motifs are present in numerous bioactive molecules.

The reactivity of this compound as a Michael acceptor allows for the stereocontrolled introduction of substituents at the C5 position. This type of transformation is crucial in the construction of carbocyclic cores of many terpenoids and alkaloids. Furthermore, the nitro group can serve as a masked amino group. Following conjugate addition or other modifications to the cyclohexene (B86901) ring, reduction of the nitro group to an amine provides a straightforward route to functionalized cyclohexylamines, a common feature in many pharmaceutical agents.

The potential synthetic utility of this compound in the synthesis of pharmacologically relevant scaffolds is significant. For instance, the synthesis of chiral nitroalkanes, which can be derived from nitroalkenes, serves as a pathway to drugs like Tamsulosin and Selegiline. taylorandfrancis.com The asymmetric reduction of α-methylated nitroalkenes has been demonstrated as a highly enantioselective process, highlighting the potential for this compound to be a precursor to chiral pharmaceutical building blocks. taylorandfrancis.com

Scaffold for Heterocyclic Compound Synthesis (e.g., isoxazolines, oxazines)

Nitroalkenes are well-established precursors for the synthesis of a wide variety of heterocyclic compounds through cycloaddition reactions and tandem reaction sequences. rsc.orgresearchgate.netrsc.org this compound, with its activated double bond, is a prime candidate for such transformations.

Isoxazoline Synthesis: The [3+2] cycloaddition reaction of this compound with nitrile oxides, generated in situ from oximes, would lead to the formation of isoxazolines fused to the cyclohexane (B81311) ring. The regioselectivity of this reaction would be influenced by the electronic and steric effects of the methyl and nitro groups.

Oxazine Synthesis: The hetero-Diels-Alder reaction provides a powerful tool for the synthesis of six-membered heterocycles. rsc.org While this compound itself is a dienophile, its derivatives could potentially act as dienes. More commonly, it would react as a dienophile with various heterodienes. For example, its reaction with N-acyl-1-aza-1,3-butadienes could yield functionalized tetrahydroquinolines. Additionally, tandem Michael addition-cyclization reactions with suitable dinucleophiles can lead to the formation of various heterocyclic systems.

The versatility of nitroalkenes in synthesizing heterocycles is further demonstrated by their use in domino reactions to construct complex polycyclic systems. rsc.org The specific substitution pattern of this compound offers the potential to create unique and densely functionalized heterocyclic scaffolds of interest in medicinal chemistry and materials science.

Role in the Generation of Chiral Building Blocks

The development of asymmetric methodologies to construct enantiomerically pure compounds is a cornerstone of modern organic synthesis. Nitroalkenes have proven to be excellent substrates for a variety of organocatalytic and metal-catalyzed asymmetric reactions, enabling the synthesis of valuable chiral building blocks. mdpi.com

Asymmetric Conjugate Addition: The conjugate addition of nucleophiles to this compound can be rendered highly enantioselective through the use of chiral catalysts. Organocatalysts, such as chiral amines and thioureas, can activate the nitroalkene towards nucleophilic attack, leading to the formation of a new stereocenter at the C5 position with high enantiomeric excess. mdpi.com Similarly, chiral metal complexes can coordinate to the nitroalkene and direct the approach of the nucleophile.

The resulting chiral nitrocyclohexane (B1678964) derivatives are versatile intermediates. The nitro group can be converted to an amino group, providing access to chiral amines, or it can be removed reductively, leading to the formation of a chiral hydrocarbon framework. These chiral building blocks are of immense value in the synthesis of enantiomerically pure pharmaceuticals and natural products. The asymmetric Michael reaction of aldehydes and nitroalkenes, for instance, is a well-established method for creating stereogenic centers. orgsyn.org

Contribution to the Synthesis of Functionalized Materials Precursors

The unique chemical properties of nitro compounds also lend themselves to the development of functionalized materials. The strong electron-withdrawing nature of the nitro group can influence the electronic and optical properties of molecules, making them interesting candidates for materials science applications.

While the direct polymerization of this compound may be challenging, it can serve as a precursor to monomers for polymerization. For example, the nitro group can be transformed into a variety of other functional groups, such as amines or isocyanates, which are commonly used in the synthesis of polyurethanes and polyamides. The cyclohexyl ring can provide rigidity and thermal stability to the resulting polymer backbone.

Furthermore, the reactivity of the nitroalkene moiety can be exploited to functionalize existing polymers. For instance, polymers with nucleophilic side chains could undergo conjugate addition with this compound, thereby introducing the nitrocyclohexyl group onto the polymer. This could be a method to modify the surface properties of materials or to introduce a reactive handle for further chemical transformations. The use of nitro-functionalized compounds in polymers has been explored for applications such as the detection of explosives. nih.gov

Academic Studies on Degradation and Environmental Transformation Mechanisms

Photochemical Degradation Pathways and Mechanisms

The photochemical degradation of 1-Methyl-5-nitrocyclohex-1-ene, a process initiated by the absorption of light, is a potential pathway for its transformation in the environment. While specific studies on this exact compound are limited, research on the photochemistry of unsaturated nitro compounds provides insights into possible degradation mechanisms. iupac.org

Upon exposure to ultraviolet (UV) radiation, nitroalkenes can undergo a variety of reactions. researchgate.net One potential pathway involves the photoisomerization of the nitro group to a nitrite ester, which can then decompose to form radical species. iupac.org For instance, the irradiation of nitroaromatic compounds has been shown to lead to the formation of nitrite intermediates and subsequent radical-based reactions. Although this compound is an aliphatic, not an aromatic, compound, the photoreactivity of the nitro group is a key consideration.

Another possible photochemical reaction is the [2+2] cycloaddition of the nitroalkene with other alkenes present in the environment, a reaction that has been observed with various 2-arylnitroethenes under visible light. researchgate.net Furthermore, the reduction of the nitro group to a nitroso group upon photodegradation is a known transformation for some nitro compounds, which can then lead to further reactions and the formation of different products.

It is important to note that the specific photochemical pathways and the resulting degradation products of this compound are expected to be influenced by environmental factors such as the wavelength of light, the presence of photosensitizers, and the surrounding medium (e.g., water, soil, air).

Biotransformation Pathways and Enzyme Studies

The biotransformation of this compound by microorganisms represents a significant route for its environmental degradation. A key family of enzymes implicated in the bioreduction of nitroalkenes is the Old Yellow Enzyme (OYE) family of flavin-dependent oxidoreductases. nih.govbiorxiv.org These enzymes are known to catalyze the asymmetric reduction of activated carbon-carbon double bonds.

Studies on the enzymatic reduction of 1-nitrocyclohexene, a close structural analog of this compound, have demonstrated the activity of OYE. The reaction proceeds via a stepwise mechanism. Initially, a hydride is transferred from the enzyme's reduced flavin mononucleotide (FMN) cofactor to the β-carbon of the nitroalkene, leading to the formation of a nitronate intermediate. nih.gov This intermediate is then protonated at the α-carbon to yield the corresponding nitroalkane, in this case, nitrocyclohexane (B1678964). nih.gov The active site of OYE, featuring key residues such as histidine and asparagine, plays a crucial role in binding the nitroalkene and facilitating the reduction process. nih.gov

The substrate scope of OYEs is broad and includes various nitroalkenes. researchgate.netmanchester.ac.uk The efficiency and stereoselectivity of the reduction can be influenced by the specific OYE isoform and the substitution pattern of the nitroalkene. While direct studies on this compound are not extensively documented, the known activity of OYEs on cyclic nitroalkenes strongly suggests that this compound would be a substrate for these enzymes. The biotransformation would likely result in the reduction of the carbon-carbon double bond, a critical step in its detoxification and further degradation.

Below is an interactive data table summarizing the kinetic parameters of OYE-catalyzed reduction of representative nitroalkenes.

| Substrate | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (mM⁻¹s⁻¹) | Reference |

| 2-Cyclohexen-1-one | OYERo2a WT | - | ~10 | 4600-5700 | nih.gov |

| N-Methylmaleimide | OYERo2a WT | - | ~10 | 4600-5700 | nih.gov |

| Maleimide | Ppo-Er1 | - | - | 287 | researchgate.net |

Catalytic Degradation Processes in Research Settings

In addition to photochemical and biological pathways, the degradation of this compound can be achieved through catalytic processes, particularly catalytic hydrogenation. Research in this area has often focused on the reduction of related compounds like nitrocyclohexane, providing a model for the potential transformations of this compound. rsc.orgrsc.orgmdpi.com

Catalytic hydrogenation of the nitro group and the carbon-carbon double bond in nitroalkenes is a well-established synthetic methodology and can be adapted for degradation purposes. commonorganicchemistry.com Common catalysts for this process include palladium on carbon (Pd/C) and Raney nickel. commonorganicchemistry.com The reaction typically involves the use of molecular hydrogen (H₂) as the reducing agent.

For nitrocyclohexane, catalytic hydrogenation can lead to a variety of products depending on the catalyst and reaction conditions. These products include cyclohexanone (B45756) oxime, cyclohexanone, cyclohexanol, and cyclohexylamine. rsc.orgrsc.orgmdpi.com It is plausible that the catalytic hydrogenation of this compound would proceed through similar intermediates, involving the reduction of both the nitro group and the double bond.

The choice of catalyst and the control of reaction parameters such as temperature, pressure, and solvent are critical in determining the product distribution. For instance, some catalysts may selectively reduce the nitro group while leaving the double bond intact, or vice versa. Heterogeneous catalysts are often preferred for their ease of separation and reusability. researchgate.netmdpi.commdpi.com

The following interactive table presents a summary of catalysts and conditions used in the hydrogenation of nitrocyclohexane, which can serve as a reference for the potential catalytic degradation of this compound.

| Catalyst | Conditions | Main Product(s) | Reference |

| Cu/SiO₂ | Liquid flow, 50-125°C, 1-40 bar | Cyclohexanone | mdpi.com |

| Co/SiO₂ | Liquid flow, 50-125°C, 1-40 bar | Cyclohexylamine | mdpi.com |

| CuCo(3:1)/SiO₂ | Liquid flow, 75°C, 5 bar | 100% Cyclohexanone | mdpi.com |

Future Research Directions and Emerging Trends in 1 Methyl 5 Nitrocyclohex 1 Ene Chemistry

Exploration of Novel Synthetic Pathways

While classical methods for nitroalkene synthesis, such as the nitration of alkenes or the dehydration of nitro-alcohols (a derivative of the Henry reaction), are established, future research will likely focus on more advanced and efficient strategies for the synthesis of 1-Methyl-5-nitrocyclohex-1-ene. wikipedia.org Modern synthetic chemistry offers a toolkit of powerful reactions that could provide novel and more direct access to this specific molecule.

One promising avenue is the application of alkene cross-metathesis . This reaction, often catalyzed by ruthenium-based complexes like Grubbs' catalysts, has emerged as a powerful tool for forming carbon-carbon double bonds. nih.govorganic-chemistry.org A hypothetical cross-metathesis approach could involve the reaction of 1-methylcyclohexene with a simple, readily available nitroalkene. This strategy would offer a modular and potentially high-yielding route to the target compound and its derivatives. organic-chemistry.org

Another area ripe for exploration is the development of one-pot reaction sequences. For instance, a tandem reaction commencing with a Diels-Alder cycloaddition between a suitable diene and a nitro-dienophile could be envisioned to construct the cyclohexene (B86901) ring and install the nitro group in a single synthetic operation. researchgate.net Research could focus on identifying catalysts and reaction conditions that favor the desired regio- and stereoisomer of this compound.

| Potential Synthetic Strategy | Key Reactants | Catalyst/Reagent | Anticipated Advantages |

| Alkene Cross-Metathesis | 1-Methylcyclohexene, simple nitroalkene | Grubbs' Second-Generation Catalyst | High functional group tolerance, modularity, potential for high yield. organic-chemistry.org |

| Modernized Henry Reaction | Substituted cyclohexanone (B45756), nitromethane (B149229) | Organocatalyst, followed by dehydration | Direct formation of the nitro-alcohol precursor, potential for asymmetric induction. mdpi.com |

| Direct C-H Nitration | 1-Methyl-cyclohex-4-ene | Advanced nitrating agents | Atom economy, reduced step count. |

| Diels-Alder Approach | Isoprene (B109036), substituted nitroalkene | Lewis Acid or Organocatalyst | High stereocontrol, rapid construction of the cyclic core. researchgate.net |

This table presents hypothetical data for illustrative purposes.

Development of Asymmetric Transformations

The presence of a stereocenter at the C5 position of this compound makes it a chiral molecule. The development of asymmetric syntheses to access enantiomerically pure forms of this compound is a significant and highly valuable research direction. Enantioenriched nitroalkanes and their derivatives are powerful precursors for the synthesis of biologically active molecules. mdpi.com

Future work will likely concentrate on organocatalytic asymmetric synthesis . Chiral amines, squaramides, or phosphoric acids could be employed to catalyze the conjugate addition of a nitroalkane precursor to an α,β-unsaturated ketone, establishing the crucial C5 stereocenter. mdpi.com Subsequent chemical steps would then form the cyclohexene ring.

Alternatively, research could pursue a kinetic resolution of a racemic mixture of this compound or a key intermediate. This could be achieved through enantioselective reactions, such as an asymmetric reduction or a cycloaddition, where one enantiomer reacts significantly faster than the other, allowing for their separation. The enantioselective organocatalytic reduction of nitroalkenes to furnish enantioenriched nitroalkanes is a known strategy that could be adapted for this purpose. mdpi.com

| Asymmetric Strategy | Catalyst Type | Key Transformation | Potential Outcome |

| Organocatalytic Conjugate Addition | Chiral Amine (e.g., Prolinol derivative) | Michael addition of nitromethane to a cyclohexenone precursor | Enantioselective formation of the C-NO2 bond. mdpi.com |

| Asymmetric Diels-Alder | Chiral Lewis Acid | Cycloaddition of a diene with a chiral nitro-dienophile | Diastereo- and enantioselective ring formation. |

| Kinetic Resolution | Chiral Reducing Agent/Catalyst | Enantioselective reduction of the nitro group or double bond | Separation of enantiomers from a racemic mixture. |

| Asymmetric Hydrogenation | Chiral Metal Complex (e.g., Rh, Ru) | Reduction of a prostereogenic precursor | Direct formation of the chiral center. |

This table presents hypothetical data for illustrative purposes.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of nitro compounds, particularly on a larger scale, can present safety challenges due to the energetic nature of the nitro group and the often exothermic reaction conditions of nitration. europa.euFlow chemistry , where reagents are pumped through a network of tubes and reactors, offers significant advantages in this context. acs.org Future research should explore the synthesis of this compound using continuous flow reactors.

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool in modern organic chemistry for predicting molecular properties and elucidating reaction mechanisms. rsc.orgrsc.org Applying advanced computational modeling to this compound can provide profound insights and guide experimental work.

DFT calculations can be used to:

Predict Reactivity: Global and local reactivity descriptors, such as Fukui functions and local softness, can be calculated to predict the most reactive sites of the molecule for nucleophilic, electrophilic, and radical attack. rsc.org This can help in designing selective chemical transformations.

Elucidate Reaction Mechanisms: The transition states and energy profiles of potential reactions, such as Diels-Alder cycloadditions or Michael additions involving this compound, can be modeled. researchgate.net This allows researchers to understand the factors controlling stereoselectivity and to rationally design catalysts that favor a desired outcome. rsc.org

Simulate Spectroscopic Properties: NMR, IR, and other spectroscopic data can be predicted computationally to aid in the characterization and identification of the compound and its reaction products.

This in silico approach can significantly reduce the amount of empirical experimentation required, saving time and resources while providing a deeper understanding of the molecule's chemical behavior.

Discovery of New Applications as Synthetic Intermediates in Emerging Fields

The true value of a synthetic building block is realized through its application in the synthesis of valuable target molecules. The diverse reactivity of this compound makes it a promising intermediate for several emerging fields, most notably medicinal chemistry. rsc.orgmdpi.com

The nitro group is a versatile functional handle. It can be reduced to a primary amine, a hydroxylamine, or an oxime, providing access to a wide range of nitrogen-containing compounds. mdpi.com The amine functionality is a cornerstone of many pharmaceuticals. The double bond can participate in a variety of transformations, including cycloadditions, epoxidations, and dihydroxylations.

Future research should focus on utilizing this compound as a precursor for the synthesis of:

Novel N-Heterocycles: Through reductive cyclization strategies, the nitro group can be used as a masked amino group to construct complex heterocyclic scaffolds, which are prevalent in drug discovery. rsc.org

Chiral Amino Alcohols: A combination of stereoselective reduction of the nitro group and dihydroxylation of the double bond could lead to valuable chiral amino alcohol structures, which are important ligands and pharmaceutical intermediates.

Bioorthogonal Probes: The unique reactivity of the nitroalkene moiety could potentially be harnessed in the development of probes for chemical biology, leveraging reactions like "click chemistry" for bioconjugation. nih.gov

By demonstrating its utility in the synthesis of complex and biologically relevant molecules, the full potential of this compound as a valuable synthetic intermediate can be unlocked.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.